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molecular formula C6H3ClN2O4 B1590578 2-Chloro-5-nitronicotinic acid CAS No. 42959-38-6

2-Chloro-5-nitronicotinic acid

Cat. No. B1590578
M. Wt: 202.55 g/mol
InChI Key: WOFZRBCITDVRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551990B2

Procedure details

2-Hydroxy-5-nitro-nicotinic acid (2.7 mmol) in a mixture of N,N-dimethylformamide (2.7 mmol) and thionyl chloride (5 ml) was heated at 80° C. for 1 h. The mixture was allowed to cool and concentrated in vacuo. To the resulting residue was added ice-water (20 ml) and with vigorous stirring a precipitate formed. The precipitate was filtered off and dried in a vacuum oven to give a white solid (68%).
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CN(C)C=O.S(Cl)([Cl:21])=O>>[Cl:21][C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
2.7 mmol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
Name
Quantity
2.7 mmol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the resulting residue was added ice-water (20 ml)
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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